2-(4-(2,3-Dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid
Overview
Description
RS-93522 is a dihydropyridine-type calcium channel blocker. It is a small molecule drug with the molecular formula C27H30N2O9. This compound has been studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RS-93522 involves the preparation of a dihydropyridine core structure. The reaction typically starts with the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. The mixture is heated under reflux to facilitate the formation of the dihydropyridine ring .
Industrial Production Methods
In industrial settings, the production of RS-93522 may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
RS-93522 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring.
Substitution: Various substitution reactions can occur on the aromatic ring or the dihydropyridine ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine compounds, and various substituted dihydropyridine derivatives .
Scientific Research Applications
RS-93522 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium channels and its potential to modulate cellular functions.
Medicine: Explored as a therapeutic agent for treating cardiovascular diseases, particularly hypertension.
Mechanism of Action
RS-93522 exerts its effects by blocking voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into cells, particularly in vascular smooth muscle cells and cardiac myocytes. By reducing intracellular calcium levels, RS-93522 causes relaxation of vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure. Additionally, it has been found to inhibit phosphodiesterase activity, which may contribute to its cardiovascular effects .
Comparison with Similar Compounds
RS-93522 is similar to other dihydropyridine calcium channel blockers such as nifedipine and amlodipine. it has unique properties that distinguish it from these compounds:
Nifedipine: Both RS-93522 and nifedipine inhibit calcium channels, but RS-93522 also has phosphodiesterase inhibitory activity, which nifedipine lacks.
Amlodipine: While both compounds are used to treat hypertension, RS-93522 has shown different pharmacokinetic profiles and may offer alternative therapeutic benefits.
List of Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Isradipine
These compounds share a similar dihydropyridine core structure and are used as calcium channel blockers in the treatment of cardiovascular diseases .
Properties
CAS No. |
104060-12-0 |
---|---|
Molecular Formula |
C27H30N2O9 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H30N2O9/c1-16-23(26(32)36-3)25(19-5-4-6-20(13-19)29(34)35)24(17(2)28-16)27(33)37-12-11-18-7-9-22(10-8-18)38-15-21(31)14-30/h4-10,13,21,25,28,30-31H,11-12,14-15H2,1-3H3 |
InChI Key |
QLNAYPDWIWUVHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)OCC(CO)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)OCC(CO)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(2,3-dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid RS 93522 RS 93522-004 RS-93522 RS-93522-004 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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